molecular formula C10H10BrNO4 B13093127 Ethyl 5-bromo-2-methyl-3-nitrobenzoate

Ethyl 5-bromo-2-methyl-3-nitrobenzoate

Cat. No.: B13093127
M. Wt: 288.09 g/mol
InChI Key: BDYQLLSWPUWFGM-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzoic acid and contains bromine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Ethyl 5-bromo-2-methyl-3-aminobenzoate.

    Oxidation: Ethyl 5-bromo-2-carboxy-3-nitrobenzoate.

Scientific Research Applications

Ethyl 5-bromo-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-5-nitrobenzoate: Similar structure but different substitution pattern.

    Methyl 2-bromo-5-nitrobenzoate: Similar functional groups but different ester group.

    Benzoic acid, 3-nitro-: Lacks the ethyl ester and bromine substituents

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

ethyl 5-bromo-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C10H10BrNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3

InChI Key

BDYQLLSWPUWFGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])C

Origin of Product

United States

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